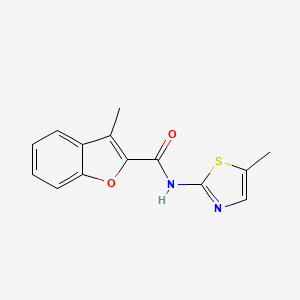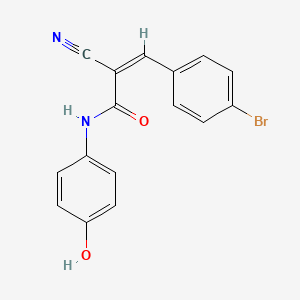![molecular formula C14H10BrNO4 B5767802 3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5767802.png)
3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a bromine atom, a nitrobenzyl group, and an aldehyde functional group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde typically involves the following steps:
Nitration: The nitrobenzyl group is introduced via nitration, which involves the reaction of benzyl alcohol with nitric acid (HNO3) and sulfuric acid (H2SO4) to form 3-nitrobenzyl alcohol.
Etherification: The 3-nitrobenzyl alcohol is then reacted with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to control reaction conditions and optimize yield.
Purification techniques: such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 3-bromo-4-[(3-nitrobenzyl)oxy]benzoic acid.
Reduction: 3-bromo-4-[(3-aminobenzyl)oxy]benzaldehyde.
Substitution: 3-amino-4-[(3-nitrobenzyl)oxy]benzaldehyde.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: Acts as a ligand to form coordination complexes with metals.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Biochemical Studies: Used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Chemical Manufacturing: Employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through:
Electrophilic Attack: The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Redox Reactions: The nitro group can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
- 3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde
- 4-bromo-3-[(3-nitrobenzyl)oxy]benzaldehyde
- 3-chloro-4-[(3-nitrobenzyl)oxy]benzaldehyde
Comparison:
- Structural Differences: The position of the nitro group or the halogen atom can vary, leading to differences in reactivity and properties.
- Reactivity: Compounds with different halogens (e.g., chlorine instead of bromine) may exhibit different reactivity in substitution reactions.
- Applications: While similar compounds may have overlapping applications, specific structural features can make 3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde more suitable for certain research or industrial purposes.
Properties
IUPAC Name |
3-bromo-4-[(3-nitrophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-13-7-10(8-17)4-5-14(13)20-9-11-2-1-3-12(6-11)16(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNSIEZONVUPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-fluorobenzyl)thio]pyrimidine](/img/structure/B5767737.png)
![N-(2,6-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5767741.png)



![7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5767778.png)

![2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B5767786.png)
![2-Benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5767793.png)



